molecular formula C6H7F3O B2824956 2-Cyclopropyl-2-(trifluoromethyl)oxirane CAS No. 2248301-34-8

2-Cyclopropyl-2-(trifluoromethyl)oxirane

Cat. No.: B2824956
CAS No.: 2248301-34-8
M. Wt: 152.116
InChI Key: WCXPOBJAELFSPM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(trifluoromethyl)oxirane is a high-value, trifluoromethylated oxirane designed for advanced pharmaceutical and chemical research. This compound combines the unique properties of the strained cyclopropane ring with the highly electronegative trifluoromethyl group, making it a privileged scaffold in medicinal chemistry . The incorporation of the -CF3 group is a well-established strategy in modern drug design to positively influence a molecule's lipophilicity, metabolic stability, and binding affinity . This makes the compound an ideal precursor for the synthesis of novel trifluoromethylated cyclopropane derivatives, which are prominent motifs in active pharmaceutical ingredients and agrochemicals . Researchers can leverage this oxirane in ring-opening reactions or as a key intermediate in the stereoselective construction of complex, fluorinated target molecules. Its application is particularly relevant in developing enzyme inhibitors and probing biochemical processes due to the known biological activity of fluorinated phosphonates and cyclopropanes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPOBJAELFSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the reaction of 3-chloro-1,1,1-trifluoroacetone with a reducing agent in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol, which is subsequently cyclized with aqueous alkali to form the desired oxirane compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and standard reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions involve the cleavage of the oxirane ring, often facilitated by nucleophiles.

    Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Trifluoromethyl-Substituted Alcohols: Formed through ring-opening reactions with nucleophiles.

    Boronic Esters: Produced via lithiation-borylation reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the oxirane ring, facilitating various chemical transformations. The compound can interact with molecular targets through ring-opening reactions, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on oxiranes significantly influence their physical and chemical behavior. Below is a comparative analysis:

Compound Substituents Mol. Wt. Physical State Boiling/Melting Point Key Applications
2-Cyclopropyl-2-(trifluoromethyl)oxirane Cyclopropyl, -CF₃ ~180.12* Likely liquid Data unavailable Fluorinated polymers, drug synthesis
Trifluoro(trifluoromethyl)oxirane -CF₃, -CF₂ 166.02 Gas bp: -27.4°C Industrial fluorination processes
2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane Chlorocyclopropyl, chlorobenzyl ~283.14 Solid or viscous liquid Data unavailable Regulated industrial intermediates
(R)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane Phenoxy, -CF₃ 218.17 Liquid Data unavailable Specialty chemicals, catalysis

*Estimated molecular weight based on structure.

Key Observations :

  • Steric Effects : The cyclopropyl group in the target compound increases steric hindrance compared to linear fluorinated oxiranes like Trifluoro(trifluoromethyl)oxirane, likely slowing nucleophilic ring-opening reactions.
  • Thermal Stability : The -CF₃ group enhances thermal stability, similar to perfluorinated oxiranes , but the cyclopropyl moiety may introduce strain-driven instability under certain conditions.
  • State and Solubility : Chlorinated derivatives (e.g., chlorophenyl-methyl oxiranes) are typically solids or viscous liquids due to higher molecular weights and aromaticity , while fluorinated analogs remain liquids or gases.

Q & A

Q. What strategies mitigate metabolic instability of trifluoromethyl groups in vivo?

  • Methodological Answer : Structural modifications, such as introducing electron-donating groups (e.g., -OCH3_3) adjacent to CF3_3, reduce oxidative metabolism. Metabolic stability is assessed via liver microsome assays (e.g., human CYP450 isoforms) .

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